4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDSHTMEOISRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline
Nucleophilic Aromatic Substitution (NAS) Approach
The NAS method involves reacting 4-chlorophenol with a halogenated precursor, typically 2-trifluoromethyl-4-nitrochlorobenzene, under alkaline conditions. In a representative protocol, potassium carbonate facilitates deprotonation of 4-chlorophenol, generating a phenoxide ion that displaces the chloride group on the nitro-substituted arene. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours. Post-reaction, the intermediate 4-(4-chlorophenoxy)-2-trifluoromethylnitrobenzene is isolated via aqueous workup and recrystallized from ethanol (yield: 78–82%).
Critical Parameters:
Nitration-Reduction Sequential Pathway
This two-step strategy begins with nitration of 4-chloro-2-(trifluoromethyl)benzene, followed by phenoxy group introduction and subsequent nitro reduction:
Step 1: Nitration
A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) nitrates 4-chloro-2-(trifluoromethyl)benzene at 0–5°C, yielding 4-chloro-2-trifluoromethyl-1-nitrobenzene. Ice quenching precipitates the product, which is filtered and washed with cold methanol (yield: 85–88%).
Step 2: Phenoxy Coupling and Reduction
The nitro intermediate reacts with 4-chlorophenol under NAS conditions (as in Section 1.1). Catalytic hydrogenation (H₂, 3 atm, 25°C, Pd/C) then reduces the nitro group to the target aniline. This method achieves an overall yield of 74–76%, with residual palladium levels below 5 ppm.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities employ tubular reactors for high-throughput production. Key advantages include:
- Residence Time Optimization : 12–15 minutes at 120°C ensures >95% conversion.
- In-Line Purification : Integrated liquid-liquid extraction units remove unreacted phenol and inorganic salts, enhancing product purity (99.2–99.5%).
Process Metrics:
| Parameter | Value Range |
|---|---|
| Throughput | 50–200 kg/day |
| Solvent Consumption | 0.8 L/kg product |
| Energy Demand | 15–20 kWh/kg |
Reaction Mechanism and Kinetic Analysis
NAS Mechanistic Insights
Density functional theory (DFT) calculations reveal a two-step mechanism:
- Phenoxide Formation : Exergonic deprotonation (ΔG = -12.3 kcal/mol) under basic conditions.
- Aromatic Substitution : The rate-determining step involves partial bond cleavage between the aromatic carbon and leaving group (Cl), with an activation energy barrier of 22.1 kcal/mol.
Kinetic Rate Law:
$$
\text{Rate} = k[\text{Ar-Cl}][\text{PhO}^-]
$$
Where $$ k = 3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 80°C in DMF.
Analytical Characterization
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NAS (Batch) | 78–82 | 98.5 | Moderate |
| Nitration-Reduction | 74–76 | 99.2 | High |
| Continuous Flow | 92–94 | 99.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorophenoxy group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The phenoxy group in the target compound increases logP compared to analogs without it (e.g., 4-Chloro-2-(trifluoromethyl)aniline) .
- Solubility : Trifluoromethyl groups reduce water solubility but enhance organic solvent compatibility.
- Thermal Stability : Bulkier substituents (e.g., perfluoropropane in CAS 1207314-85-9) lower melting points .
Biological Activity
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline, also known by its CAS number 74159-77-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H9ClF3NO. The structure features a chlorophenoxy group and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This increased permeability may facilitate interactions with enzymes and receptors involved in various signaling pathways.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic processes within cells.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, including resistant strains such as Staphylococcus aureus and Enterococcus faecium .
- Anticancer Potential : The compound’s structure suggests potential anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecium | 64 |
| Escherichia coli | 128 |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15.2 |
| HeLa (cervical) | 10.5 |
| A549 (lung) | 20.3 |
These results indicate that the compound may have significant potential as an anticancer agent, particularly against breast and cervical cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A recent study focused on the efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as a novel antimicrobial agent capable of overcoming resistance mechanisms .
- Cytotoxicity in Cancer Research : Another study investigated the cytotoxic effects on MCF-7 and HeLa cells, revealing that the compound induces apoptosis through a caspase-dependent pathway, suggesting its utility in cancer therapy .
Q & A
Q. How can researchers optimize the synthesis of 4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-chlorophenol with 2-(trifluoromethyl)aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key considerations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Base optimization : Use of anhydrous potassium carbonate to deprotonate the phenol and drive the reaction .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively removes unreacted starting materials.
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 phenol:amine) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm) and distinguish trifluoromethyl (-CF₃) splitting patterns. Overlapping peaks in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or CF₃ groups) .
- X-ray Crystallography : Resolve steric effects of the bulky trifluoromethyl and chlorophenoxy groups on molecular geometry .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
- Activates the aromatic ring for electrophilic substitution at the para position relative to the amino group.
- Stabilizes intermediates in Suzuki-Miyaura couplings by lowering electron density at the coupling site.
Experimental studies on analogous compounds show that Pd(PPh₃)₄ and SPhos ligands achieve >80% yield in aryl-aryl couplings . - Key data : Substituent effects on Hammett constants (σₚ for -CF₃ = 0.54) correlate with reaction rates in Buchwald-Hartwig aminations .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:
- Structural variations : Minor substituent changes (e.g., -OCH₃ vs. -CF₃) alter lipophilicity and target binding .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using broth microdilution (CLSI guidelines) to minimize variability .
- Computational modeling : Perform docking studies with bacterial enoyl-ACP reductase or human kinases to rationalize activity differences .
Q. How can this compound serve as a precursor for advanced materials (e.g., liquid crystals or polymers)?
- Methodological Answer : The rigid aromatic core and fluorinated groups enable applications in:
- Liquid crystals : Introduce mesogenic units (e.g., biphenyl) via Ullman coupling. Thermal stability (TGA decomposition >250°C) suits optoelectronic devices .
- Polymer additives : Copolymerize with styrene derivatives to enhance thermal resistance (DSC: Tg increased by 20°C with 10% wt. loading) .
Key Methodological Recommendations
- Synthetic Challenges : Avoid hydrolysis of the trifluoromethyl group by maintaining anhydrous conditions .
- Biological Assays : Use logarithmic dilution series to account for the compound’s high lipophilicity (LogP ≈ 3.5) .
- Computational Tools : Employ Gaussian09 with B3LYP/6-31G(d) basis sets to model electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
